An In-depth Technical Guide to Boc-(S)-3-Thienylglycine: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Boc-(S)-3-Thienylglycine: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-(S)-3-Thienylglycine is a non-natural amino acid derivative that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its unique structural features, combining the widely used tert-butoxycarbonyl (Boc) protecting group with a thienyl moiety, make it a valuable building block for the synthesis of complex peptides and novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of Boc-(S)-3-Thienylglycine, with a focus on its role in peptide synthesis and drug discovery, particularly in the fields of neuropharmacology and oncology.[1][2] Detailed experimental protocols and visual workflows are presented to aid researchers in its practical application.
Chemical Properties and Structure
Boc-(S)-3-Thienylglycine, systematically named (S)-2-((tert-butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid, is a white crystalline powder.[1] The presence of the Boc protecting group allows for its strategic use in stepwise chemical synthesis, while the thienyl group can introduce unique steric and electronic properties to target molecules, potentially enhancing their biological activity and selectivity.[1][2]
Physicochemical Properties
The key physicochemical properties of Boc-(S)-3-Thienylglycine are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | (S)-2-((tert-butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid | N/A |
| Synonyms | Boc-L-(3-thienyl)glycine | [1] |
| CAS Number | 910309-12-5 | [1][3] |
| Molecular Formula | C₁₁H₁₅NO₄S | [1] |
| Molecular Weight | 257.31 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 118 - 124 °C | [1] |
| Optical Rotation | [α]D²⁵ = +110 ±2° (c=1 in MeOH) | [1] |
| Purity | ≥ 99% (HPLC) | [3] |
| Storage | 0 - 8 °C | [1] |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methine proton on the alpha-carbon, and the protons of the thienyl ring.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the Boc and carboxylic acid groups, the carbons of the tert-butyl group, the alpha-carbon, and the carbons of the thienyl ring. For N-Boc protected amino acids, the carbonyl carbon of the Boc group typically appears in the range of 155-157 ppm, while the carboxylic acid carbonyl is more downfield.[4][5]
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IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the Boc and carboxylic acid groups (typically in the region of 1680-1750 cm⁻¹), and vibrations associated with the thiophene ring.[6]
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Mass Spectrometry: In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), the molecular ion peak would be expected. A common fragmentation pattern for Boc-protected compounds is the loss of the Boc group or components thereof, such as isobutylene (56 Da) or the entire tert-butoxycarbonyl group.[7]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and application of Boc-(S)-3-Thienylglycine.
Synthesis of Boc-(S)-3-Thienylglycine
A specific, detailed experimental protocol for the synthesis of Boc-(S)-3-Thienylglycine is not widely published. However, a general and adaptable method for the Boc-protection of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O) is provided below. This protocol can be adapted for (S)-3-Thienylglycine.
Materials:
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(S)-3-Thienylglycine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
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Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
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Dioxane and Water (or another suitable solvent system like acetone/water)
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Ethyl acetate
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1N Hydrochloric acid (HCl) or 5% Citric acid solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Dissolution: Dissolve (S)-3-Thienylglycine (1 equivalent) in a 1:1 mixture of dioxane and water. Add sodium hydroxide (or triethylamine, 1.5-2 equivalents) to the solution and stir until the amino acid is completely dissolved. Cool the solution to 0°C in an ice bath.
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Boc-Protection: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the stirred solution. Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-12 hours.
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Work-up:
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Concentrate the reaction mixture under reduced pressure to remove the organic solvent (dioxane).
-
Wash the remaining aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.
-
Carefully acidify the aqueous layer to a pH of 2-3 with 1N HCl or 5% citric acid solution at 0°C.
-
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 times).
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Isolation: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude Boc-(S)-3-Thienylglycine.
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Purification: The crude product can be further purified by recrystallization, typically from a solvent mixture like ethyl acetate/hexane.
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-(S)-3-Thienylglycine is a valuable building block in Boc-chemistry based solid-phase peptide synthesis (SPPS). The general cycle of SPPS involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support.
Key Steps in a Boc-SPPS Cycle:
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Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).
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Neutralization: The resulting trifluoroacetate salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA).
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Coupling: The next Boc-protected amino acid (e.g., Boc-(S)-3-Thienylglycine) is activated and coupled to the free N-terminus of the resin-bound peptide. Common coupling reagents include HBTU, HATU, or DIC.
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Washing: The resin is thoroughly washed to remove excess reagents and by-products before the next cycle begins.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Applications in Research and Drug Development
Boc-(S)-3-Thienylglycine serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its incorporation into peptide sequences or small molecule scaffolds can significantly influence their pharmacological properties.
Neuropharmacology
In the field of neuropharmacology, the thienyl group can act as a bioisostere for a phenyl ring, offering modified electronic and lipophilic properties that can lead to improved efficacy, selectivity, or pharmacokinetic profiles of drug candidates targeting the central nervous system.[1] While specific signaling pathways directly modulated by Boc-(S)-3-Thienylglycine itself are not documented, it is utilized in the synthesis of compounds that are investigated for their potential to interact with various neurological targets.[8]
Oncology
Similarly, in oncology research, the unique structure of this amino acid derivative is exploited to create novel peptide-based therapeutics or small molecule inhibitors of cancer-related targets.[1] The thienyl moiety can engage in specific interactions within the binding pockets of enzymes or receptors, potentially leading to enhanced potency and selectivity of the final compound.
Biochemical Research
Researchers also employ Boc-(S)-3-Thienylglycine to synthesize custom peptides for studying protein-protein interactions and enzyme activities. These synthetic peptides can serve as probes to elucidate metabolic pathways and disease mechanisms.[1]
Conclusion
Boc-(S)-3-Thienylglycine is a specialized chemical building block with significant utility in modern drug discovery and biochemical research. Its well-defined chemical properties and the versatility of the Boc protecting group make it an invaluable tool for the synthesis of complex organic molecules and peptides. While detailed public spectroscopic data remains scarce, its structural analogues and the principles of spectroscopic analysis provide a solid foundation for its characterization. The experimental protocols outlined in this guide, though general, offer a practical starting point for the synthesis and application of this important compound. As research in neuropharmacology, oncology, and other therapeutic areas continues to advance, the demand for unique building blocks like Boc-(S)-3-Thienylglycine is expected to grow, further solidifying its role in the development of next-generation therapeutics.
